molecular formula C11H17NO6 B2992535 trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid CAS No. 1807916-65-9

trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Cat. No. B2992535
CAS RN: 1807916-65-9
M. Wt: 259.258
InChI Key: CEWHNBGJGPXFED-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid, also known as Boc-D-Proline, is a chemical compound that is widely used in scientific research. It is a derivative of proline, which is an amino acid that is found in proteins. Boc-D-Proline is used in the synthesis of peptides and other organic compounds, and it has a wide range of applications in biochemistry, pharmacology, and other fields.

Scientific Research Applications

Catalytic Activities in Chemical Reactions

  • Research on ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes included similar compounds to trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid. These complexes have shown catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Applications in Organic Synthesis

  • The compound has been utilized in the enantioselective synthesis of substituted pyrrolidines, demonstrating its importance in creating complex organic structures (Chung et al., 2005).
  • A synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, highlighting the versatility of this compound in synthesizing unnatural amino acids (Bakonyi et al., 2013).

Contribution to Divergent Synthesis Techniques

  • Studies involving 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene have shown its role in divergent synthesis, allowing for the creation of different organic compounds under varied conditions (Rossi et al., 2007).

Involvement in Conformational Studies

  • The motional restrictions of the proline pyrrolidine ring, similar to those found in trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid, have been studied for their role as turn inducers in peptides and proteins. This research is vital for understanding the structure-function relationship in biological molecules (Koskinen et al., 2005).

Role in Metabolism Studies

  • Metabolic studies involving similar compounds have been conducted to understand the biotransformation processes in humans, which is essential for drug development and toxicology studies (Prakash et al., 2008).

properties

IUPAC Name

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWHNBGJGPXFED-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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